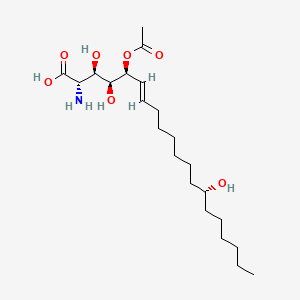
Sphingofungin C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sphingofungin C is a natural product derived from fungi, specifically from the species Aspergillus fumigatus. It is known for its ability to inhibit the biosynthesis of sphingolipids, which are crucial components of cell membranes and play significant roles in various cellular processes such as cell signaling, cell-cell recognition, and lipid raft stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sphingofungin C involves a modular approach that includes a decarboxylative cross-coupling reaction of chiral sulfinyl imines with a functionalized tartaric acid derivative. This reaction yields the core motif of sphingofungins, which carries four consecutive stereocenters and a terminal double bond.
Industrial Production Methods:
化学反应分析
Types of Reactions: Sphingofungin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used
科学研究应用
Sphingofungin C has a wide range of scientific research applications:
Chemistry: It is used as a tool to study sphingolipid biosynthesis and metabolism.
Biology: this compound is employed to investigate the role of sphingolipids in cellular processes and their impact on cell signaling and membrane dynamics.
Medicine: Due to its inhibitory effects on sphingolipid biosynthesis, this compound has potential therapeutic applications in treating diseases related to sphingolipid imbalances, such as cancer, immune disorders, and metabolic diseases.
Industry: It can be used in the development of antifungal agents and other pharmaceuticals
作用机制
Sphingofungin C exerts its effects by inhibiting the enzyme serine palmitoyl transferase, which catalyzes the first step in the biosynthesis of sphingolipids. This inhibition disrupts the production of sphingolipids, leading to alterations in cell membrane composition and function. The molecular targets and pathways involved include the sphingolipid biosynthesis pathway and various signaling pathways regulated by sphingolipids .
相似化合物的比较
- Sphingofungin A
- Sphingofungin B
- Sphingofungin D
- Sphingofungin E
- Sphingofungin F
Comparison: Sphingofungin C is unique among its analogs due to its specific structural features and the presence of a terminal double bond. This structural uniqueness contributes to its distinct biological activity and potency as an inhibitor of sphingolipid biosynthesis. Compared to other sphingofungins, this compound has shown significant antifungal, cell-proliferative, and antiparasitic activities .
属性
IUPAC Name |
(E,2S,3R,4S,5S,14R)-5-acetyloxy-2-amino-3,4,14-trihydroxyicos-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO7/c1-3-4-5-10-13-17(25)14-11-8-6-7-9-12-15-18(30-16(2)24)20(26)21(27)19(23)22(28)29/h12,15,17-21,25-27H,3-11,13-14,23H2,1-2H3,(H,28,29)/b15-12+/t17-,18+,19+,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBHDLANIOIKK-RXCFHPIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCCCCC/C=C/[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)N)O)O)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121025-46-5 |
Source


|
| Record name | Sphingofungin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121025465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SPHINGOFUNGIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0392RT2G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B569435.png)
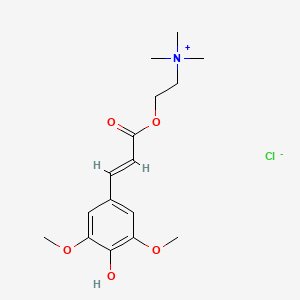
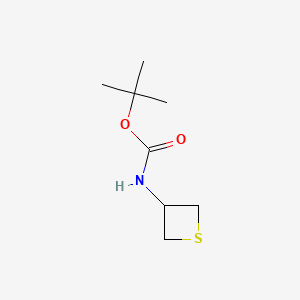
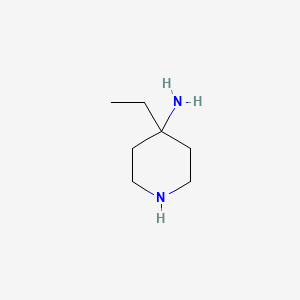
![Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime, [2S-(1Z,2alpha,5ba)]- (9CI)](/img/new.no-structure.jpg)
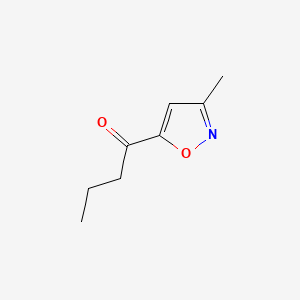

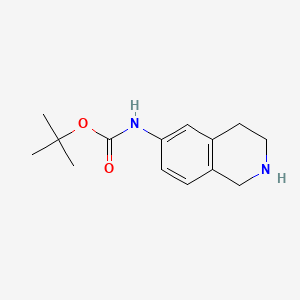
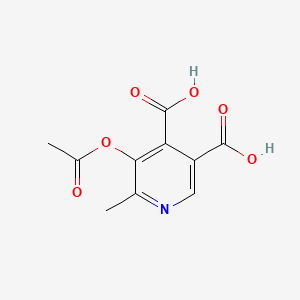
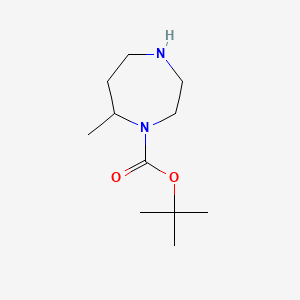
![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)
![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)
![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)
